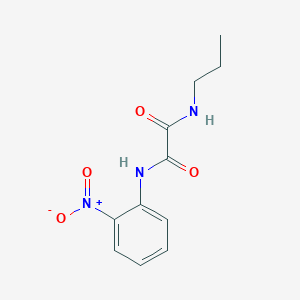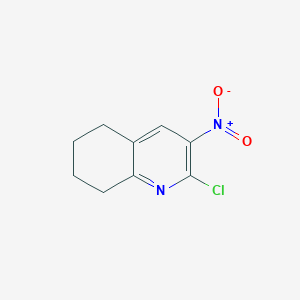
2,4,6-trimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to selectively target and inhibit a specific enzyme called Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and progression of various cancers.
Mecanismo De Acción
BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. Inhibition of BTK by 2,4,6-trimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide leads to the disruption of BCR signaling, resulting in the suppression of cancer cell growth and proliferation. Additionally, this compound has been shown to inhibit other signaling pathways, such as the NF-κB pathway, which is also involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been shown to effectively penetrate tumor tissues and inhibit BTK activity. Additionally, this compound has been shown to be well-tolerated in animal models, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,4,6-trimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Furthermore, this compound has been shown to enhance the efficacy of other cancer therapies, making it a promising candidate for combination therapy. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the research and development of 2,4,6-trimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide. One area of focus is the optimization of the dosing regimen to maximize efficacy and minimize toxicity. Additionally, further preclinical and clinical studies are needed to fully understand the potential of this compound as a therapeutic agent in various types of cancer. Finally, the development of new BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties may further enhance the efficacy of this class of drugs.
Métodos De Síntesis
The synthesis of 2,4,6-trimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,4,6-trimethylbenzoyl chloride with 1-(thiophen-2-ylmethyl)piperidine to form 2,4,6-trimethyl-N-(1-(thiophen-2-ylmethyl)piperidin-4-yl)benzamide. This intermediate is then reacted with formaldehyde and sodium cyanoborohydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
2,4,6-trimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide has been extensively studied for its potential as a therapeutic agent in various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has been shown to selectively inhibit BTK, leading to the suppression of cancer cell growth and proliferation. Furthermore, this compound has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2OS/c1-15-11-16(2)20(17(3)12-15)21(24)22-13-18-6-8-23(9-7-18)14-19-5-4-10-25-19/h4-5,10-12,18H,6-9,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVXSVDFDKVAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)CC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide](/img/structure/B2899154.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2899155.png)
![4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899157.png)
![(Z)-1-[4-(2-fluorophenyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one](/img/structure/B2899158.png)

![3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid](/img/structure/B2899160.png)


![3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2899166.png)
![Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899168.png)


![Spiro-[N-(4-nitrophenyl)piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride](/img/structure/B2899172.png)
![1-(1H-indazole-3-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2899174.png)